Tetraethyllead

説明

The exact mass of the compound this compound is 324.13315 g/mol and the complexity rating of the compound is 47.5. The solubility of this chemical has been described as less than 1 mg/ml at 70° f (ntp, 1992)soluble in benzene, petroleum ether, gasoline; slightly soluble in alcohollipid solublesoluble in all organic solvents; insoluble in dilute acids or alkaliesin water, 0.29 mg/l at 25 °csolubility in water: very poor. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22314. Its Medical Subject Headings (MeSH) category is 1. It belongs to the ontological category of 2 in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Hazard Classes and Categories -> Carcinogens, Flammable - 2nd degree, Reactive - 2nd degree. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

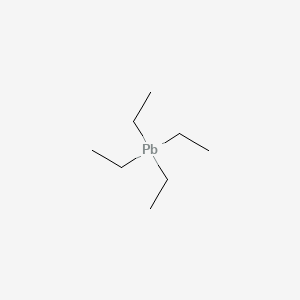

IUPAC Name |

tetraethylplumbane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C2H5.Pb/c4*1-2;/h4*1H2,2H3; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRMOZBOQVYRSEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Pb](CC)(CC)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Pb(C2H5)4, C8H20Pb | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | TETRAETHYL LEAD, LIQUID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4595 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | TETRAETHYL LEAD | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0008 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7023801 | |

| Record name | Tetraethyl lead | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tetraethyl lead, liquid appears as a colorless liquid with a characteristic odor. Flash point 163 °F. Density 14 lb / gal. Insoluble in water. Toxic by inhalation and by skin absorption., Liquid, Colorless liquid (unless dyed red, orange, or blue) with a pleasant, sweet odor. [Note: Main usage is in anti-knock additives for gasoline.] [NIOSH] Flammable, but not pyrophoric and does not react with water; [Sullivan, p. 979], COLOURLESS VISCOUS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid (unless dyed red, orange, or blue) with a pleasant, sweet odor. | |

| Record name | TETRAETHYL LEAD, LIQUID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4595 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Plumbane, tetraethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraethyl lead | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/149 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TETRAETHYL LEAD | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0008 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TETRAETHYL LEAD (as Pb) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/666 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

392 °F at 760 mmHg Decomposes between 230 - 392 °F. (EPA, 1998), About 200 °C, also stated as 227.7 °C with decomp, 392 °F | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 1583 | |

| Record name | TETRAETHYL LEAD, LIQUID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4595 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 1583 | |

| Record name | TETRAETHYL LEAD | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/841 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 1583 | |

| Record name | TETRAETHYL LEAD (as Pb) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/666 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

200 °F (EPA, 1998), 200 °F (closed cup); 185 °F (open cup), 200 °F (93 °C) (closed cup), 93 °C c.c., 200 °F | |

| Details | Fire Protection Guide to Hazardous Materials. 13 ed. Quincy, MA: National Fire Protection Association, 2002., p. 325-106 | |

| Record name | TETRAETHYL LEAD, LIQUID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4595 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Fire Protection Guide to Hazardous Materials. 13 ed. Quincy, MA: National Fire Protection Association, 2002., p. 325-106 | |

| Record name | TETRAETHYL LEAD | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/841 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Fire Protection Guide to Hazardous Materials. 13 ed. Quincy, MA: National Fire Protection Association, 2002., p. 325-106 | |

| Record name | TETRAETHYL LEAD | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0008 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Fire Protection Guide to Hazardous Materials. 13 ed. Quincy, MA: National Fire Protection Association, 2002., p. 325-106 | |

| Record name | TETRAETHYL LEAD (as Pb) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/666 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), Soluble in benzene, petroleum ether, gasoline; slightly soluble in alcohol, LIPID SOLUBLE, Soluble in all organic solvents; insoluble in dilute acids or alkalies, In water, 0.29 mg/L at 25 °C, Solubility in water: very poor | |

| Details | Feldhake CH et al; J Chem Eng Data 8: 196-7 (1963) | |

| Record name | TETRAETHYL LEAD, LIQUID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4595 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Feldhake CH et al; J Chem Eng Data 8: 196-7 (1963) | |

| Record name | TETRAETHYL LEAD | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/841 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Feldhake CH et al; J Chem Eng Data 8: 196-7 (1963) | |

| Record name | TETRAETHYL LEAD | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0008 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.653 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.653 at 20 °C, Relative density (water = 1): 1.7, 1.65 | |

| Details | Lide, D.R. CRC Handbook of Chemistry and Physics 86TH Edition 2005-2006. CRC Press, Taylor & Francis, Boca Raton, FL 2005, p. 3-472 | |

| Record name | TETRAETHYL LEAD, LIQUID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4595 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Lide, D.R. CRC Handbook of Chemistry and Physics 86TH Edition 2005-2006. CRC Press, Taylor & Francis, Boca Raton, FL 2005, p. 3-472 | |

| Record name | TETRAETHYL LEAD | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/841 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Lide, D.R. CRC Handbook of Chemistry and Physics 86TH Edition 2005-2006. CRC Press, Taylor & Francis, Boca Raton, FL 2005, p. 3-472 | |

| Record name | TETRAETHYL LEAD | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0008 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Lide, D.R. CRC Handbook of Chemistry and Physics 86TH Edition 2005-2006. CRC Press, Taylor & Francis, Boca Raton, FL 2005, p. 3-472 | |

| Record name | TETRAETHYL LEAD (as Pb) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/666 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

8.6 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 8.6 (Air = 1), Relative vapor density (air = 1): 8.6, 8.6 | |

| Details | Verschueren, K. Handbook of Environmental Data on Organic Chemicals. Volumes 1-2. 4th ed. John Wiley & Sons. New York, NY. 2001, p. 1969 | |

| Record name | TETRAETHYL LEAD, LIQUID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4595 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Verschueren, K. Handbook of Environmental Data on Organic Chemicals. Volumes 1-2. 4th ed. John Wiley & Sons. New York, NY. 2001, p. 1969 | |

| Record name | TETRAETHYL LEAD | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/841 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Verschueren, K. Handbook of Environmental Data on Organic Chemicals. Volumes 1-2. 4th ed. John Wiley & Sons. New York, NY. 2001, p. 1969 | |

| Record name | TETRAETHYL LEAD | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0008 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Verschueren, K. Handbook of Environmental Data on Organic Chemicals. Volumes 1-2. 4th ed. John Wiley & Sons. New York, NY. 2001, p. 1969 | |

| Record name | TETRAETHYL LEAD (as Pb) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/666 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.2 mmHg at 68 °F (EPA, 1998), 0.26 [mmHg], 0.26 mm Hg at 20 °C, Vapor pressure, kPa at 20 °C: 0.027, 0.2 mmHg | |

| Details | Wang Y et al; Appl Organomet Chem 10: 773-778 (1996) | |

| Record name | TETRAETHYL LEAD, LIQUID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4595 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Wang Y et al; Appl Organomet Chem 10: 773-778 (1996) | |

| Record name | Tetraethyl lead | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/149 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Details | Wang Y et al; Appl Organomet Chem 10: 773-778 (1996) | |

| Record name | TETRAETHYL LEAD | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/841 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Wang Y et al; Appl Organomet Chem 10: 773-778 (1996) | |

| Record name | TETRAETHYL LEAD | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0008 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Wang Y et al; Appl Organomet Chem 10: 773-778 (1996) | |

| Record name | TETRAETHYL LEAD (as Pb) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/666 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Impurities |

Tetraethyl lead used as an anti-knock compound in gasoline ... contains ethylene dibromide, ethylene dichloride, dye, stabilizer, kerosene, and inerts as impurities. | |

| Details | Verschueren, K. Handbook of Environmental Data on Organic Chemicals. 3rd ed. New York, NY: Van Nostrand Reinhold Co., 1996., p. 1690 | |

| Record name | TETRAETHYL LEAD | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/841 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless, oily liquid, Colorless liquid (unless dyed red, orange, or blue). | |

CAS No. |

78-00-2 | |

| Record name | TETRAETHYL LEAD, LIQUID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4595 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetraethyllead | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraethyl lead | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraethyllead | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22314 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Plumbane, tetraethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraethyl lead | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraethyllead | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.979 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAETHYLLEAD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13426ZWT6A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TETRAETHYL LEAD | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/841 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAETHYL LEAD | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0008 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TETRAETHYL LEAD (as Pb) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/666 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Plumbane, tetraethyl- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/TP456D70.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-202 °F (EPA, 1998), 133.41 K / -133.7 °C/, -136.8 °C, -202 °F | |

| Details | Daubert, T.E., R.P. Danner. Physical and Thermodynamic Properties of Pure Chemicals Data Compilation. Washington, D.C.: Taylor and Francis, 1989. | |

| Record name | TETRAETHYL LEAD, LIQUID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4595 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Daubert, T.E., R.P. Danner. Physical and Thermodynamic Properties of Pure Chemicals Data Compilation. Washington, D.C.: Taylor and Francis, 1989. | |

| Record name | TETRAETHYL LEAD | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/841 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Daubert, T.E., R.P. Danner. Physical and Thermodynamic Properties of Pure Chemicals Data Compilation. Washington, D.C.: Taylor and Francis, 1989. | |

| Record name | TETRAETHYL LEAD | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0008 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Daubert, T.E., R.P. Danner. Physical and Thermodynamic Properties of Pure Chemicals Data Compilation. Washington, D.C.: Taylor and Francis, 1989. | |

| Record name | TETRAETHYL LEAD (as Pb) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/666 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

The Discovery of Tetraethyllead as an Antiknock Agent: A Technical History

Introduction

In the early 20th century, the burgeoning automotive industry faced a significant engineering challenge that limited engine performance and efficiency: engine knock. This premature detonation of the fuel-air mixture in an engine's cylinders created a characteristic "pinging" sound, reduced power output, and could cause severe engine damage.[1][2] This technical guide provides an in-depth account of the discovery of tetraethyllead (TEL) as a revolutionary antiknock agent, detailing the experimental methodologies, key findings, and the scientific journey that led to its widespread adoption.

The Problem of Engine Knock

Engine knock, or detonation, occurs when a portion of the fuel-air mixture in the cylinder ignites spontaneously before the flame front initiated by the spark plug can consume it in a controlled manner.[1] This uncontrolled explosion results in a rapid increase in pressure, creating a shockwave that reverberates within the combustion chamber, producing the audible knocking sound. The primary factor influencing a fuel's tendency to knock is its chemical composition. Early research by Harry Ricardo in the UK and others had established that different fuels had varying resistance to knock.[1]

The research effort at the General Motors Research Corporation, led by Charles F. Kettering, aimed to find a practical solution to this problem, enabling the design of higher compression engines with greater power and fuel efficiency. Thomas Midgley Jr., a mechanical engineer at the Dayton Research Laboratories, a subsidiary of General Motors, was tasked with leading this investigation.[3][4]

The Search for an Antiknock Agent: A Systematic Approach

Midgley's research, which began in 1916, initially involved a broad and somewhat empirical search for an effective antiknock additive.[1][4] The team tested a wide array of substances, from common chemicals to more obscure compounds, in a single-cylinder test engine.[4]

Experimental Protocols

Test Engine and Apparatus

The primary experimental setup for evaluating the antiknock properties of various compounds was a single-cylinder engine, specifically a Delco-Light stationary engine.[5] While the exact model used for the initial discovery is not definitively documented in all sources, the Delco-Light Model 850, a common model from that era, featured a single-cylinder, air-cooled, four-stroke engine with a 1.5 horsepower rating.[6]

Knock Measurement: The Bouncing Pin Indicator

To quantify the intensity of engine knock, Midgley and his team utilized an instrument known as the "bouncing pin" indicator, developed by H.C. Dickinson of the Bureau of Standards.[7] This device consisted of a steel rod (the "pin") placed in a guide over the engine's combustion chamber. The lower end of the pin rested on a diaphragm that was exposed to the cylinder pressure.

During normal combustion, the pin would remain relatively still. However, the sharp pressure wave from a knock event would cause the pin to "bounce." The height of this bounce was proportional to the intensity of the knock. To quantify this, the bouncing pin was connected to a system that measured the total bounce over a given period. In some iterations of the apparatus, the movement of the pin would complete an electrical circuit, and the current generated was used as a measure of knock intensity.[7]

Fuel and Additive Preparation

The base fuel used in many of the experiments was kerosene (B1165875), which has a greater tendency to knock than gasoline, making it a suitable medium for evaluating the effectiveness of antiknock agents.[2] The compounds to be tested were dissolved in the kerosene at various concentrations.

Early Investigations and Key Findings

The research team systematically tested a vast number of compounds, initially with little success. An early, serendipitous discovery was that iodine, when added to the fuel, significantly reduced knocking.[8] This finding, while not a practical solution due to the corrosive nature and high cost of iodine, provided a crucial lead, suggesting that specific chemical elements could influence detonation.

The team then embarked on a more systematic search, guided by the periodic table. They explored compounds containing various elements, leading to the investigation of aniline (B41778), which showed some antiknock effect but had an unpleasant odor. The breakthrough came with the exploration of organometallic compounds.

The Discovery of this compound

In late 1921, the research team began investigating organometallic compounds. After testing several candidates, Thomas Midgley Jr. and his team, on December 9, 1921, tested this compound for the first time.[9] The results were immediate and dramatic: the engine knock was completely eliminated with a very small concentration of the additive.[4]

Synthesis of this compound in the Laboratory

The initial small sample of this compound used in the discovery was synthesized in the laboratory. The method employed was the reaction of diethylzinc (B1219324) with lead(II) chloride.[2]

Reaction:

2 (C₂H₅)₂Zn + PbCl₂ → Pb(C₂H₅)₄ + 2 ZnCl₂

While this method was suitable for producing the small quantities needed for initial testing, it was not scalable for commercial production.

Quantitative Comparison of Antiknock Agents

The research conducted by Midgley and his team provided the first quantitative comparisons of the effectiveness of different antiknock agents. The following table summarizes some of the key findings, with the effectiveness of aniline often used as a benchmark.

| Compound | Chemical Formula | Relative Antiknock Effectiveness (Aniline = 1) | Notes |

| Aniline | C₆H₅NH₂ | 1 | Unpleasant odor. |

| Diethyl Selenide | (C₂H₅)₂Se | >1 | Strong, unpleasant odor. |

| Diethyl Telluride | (C₂H₅)₂Te | > Diethyl Selenide | Extremely foul and persistent odor. |

| Tetraethyltin | Sn(C₂H₅)₄ | Moderate | |

| This compound | Pb(C₂H₅)₄ | ~50 | Highly effective at low concentrations. |

Note: The relative effectiveness values are approximate and based on qualitative descriptions and the limited quantitative data available from historical sources. A one-fortieth of one percent solution of this compound was found to be equivalent in knock inhibition to a 1.3% aniline solution in kerosene.[2]

Logical Progression of the Discovery

The path to the discovery of this compound was a logical progression from a broad, empirical search to a more focused and systematic investigation guided by chemical principles. The following diagram illustrates this workflow.

From Laboratory Discovery to Commercial Product: The Development of "Ethyl" Gasoline

Following the discovery of its remarkable antiknock properties, General Motors moved to commercialize this compound. A new entity, the Ethyl Gasoline Corporation, was formed in partnership with Standard Oil of New Jersey to produce and market the additive.[10]

The initial laboratory synthesis method was not economically viable for large-scale production. The process was refined to use the reaction of ethyl chloride with a sodium-lead alloy, which was more cost-effective.[2]

To address the issue of lead oxide deposits forming in the engine, a "scavenger" compound, ethylene (B1197577) dibromide, was added to the this compound. This reacted with the lead during combustion to form lead bromide, a volatile compound that was expelled with the exhaust gases.[11] The final commercial product was a mixture of this compound, ethylene dibromide, and a red dye to distinguish it from untreated gasoline, and was marketed under the brand name "Ethyl."[11]

The logical relationship between the problem and the final solution is depicted in the following diagram:

Conclusion

The discovery of this compound as an antiknock agent by Thomas Midgley Jr. and his team at General Motors was a landmark achievement in automotive engineering. It was the result of a persistent and systematic research effort that transitioned from broad empirical screening to a chemically-informed investigation. The use of a dedicated test engine and a quantitative method for measuring knock allowed for the direct comparison of numerous compounds, ultimately leading to the identification of the highly effective organolead compound. While the later understanding of the severe environmental and health consequences of leaded gasoline led to its eventual phase-out, the initial discovery was a pivotal moment that enabled significant advancements in engine design and performance for several decades.

References

- 1. We ran into some problems. | Smokstak® Antique Engine Community* [smokstak.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. billkovarik.com [billkovarik.com]

- 5. Delco-Light Model Listing - The Official Delco-Light Plant Collectors Site [delcolight.com]

- 6. doctordelco.com [doctordelco.com]

- 7. sae.org [sae.org]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. mdhistory.msa.maryland.gov [mdhistory.msa.maryland.gov]

- 11. historyofavgas.com [historyofavgas.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Tetraethyllead

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraethyllead (TEL), with the chemical formula Pb(C₂H₅)₄, is an organolead compound that was historically used extensively as an anti-knock additive in gasoline.[1][2][3] Its efficacy in increasing the octane (B31449) rating of fuels led to its widespread adoption in the early 20th century.[3] However, due to its significant toxicity and environmental persistence, its use has been largely phased out in most parts of the world.[2] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for their determination, and a summary of its primary synthesis and decomposition pathways.

Physical Properties of this compound

This compound is a dense, colorless, oily liquid with a characteristically sweet or musty odor.[4][5] It is important to note that commercial preparations were often dyed for identification purposes.[5] A summary of its key physical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₂₀Pb | [3] |

| Molar Mass | 323.44 g/mol | [3] |

| Appearance | Colorless, viscous liquid | [3] |

| Odor | Pleasant, sweet, or musty | [3][4] |

| Density | 1.653 g/cm³ at 20 °C | [3] |

| Melting Point | -136 °C (-213 °F) | [3] |

| Boiling Point | ~200 °C (decomposes) | [5] |

| Vapor Pressure | 0.2 mmHg at 20 °C | [3] |

| Flash Point | 73 °C (163 °F) (closed cup) | [6] |

| Autoignition Temperature | Approximately 110 °C (230 °F) | [7] |

| Solubility in Water | 0.29 mg/L at 25 °C | [4] |

| Solubility in Organic Solvents | Soluble in benzene, petroleum ether, gasoline; slightly soluble in alcohol. | [4] |

| Refractive Index (n_D) | 1.5198 at 20 °C | [3] |

| Viscosity | 0.83 mPa·s at 20 °C | [4] |

| Heat of Combustion | -5.8995 x 10⁹ J/kmol | [4] |

Chemical Properties of this compound

This compound is a relatively stable compound under normal storage conditions but is reactive under specific circumstances. Its most notable chemical property is its ability to act as a radical scavenger at high temperatures, which was the basis for its use as an anti-knock agent.

Decomposition: this compound begins to decompose at temperatures above 110 °C and can decompose with explosive violence if the temperature exceeds 80 °C, especially when confined.[7][8] The decomposition process involves the homolytic cleavage of the carbon-lead bonds, generating ethyl radicals and elemental lead.[1] In the presence of oxygen, the lead readily forms lead(II) oxide. The decomposition can be catalyzed by rust and other metals.[7] It is also sensitive to light, decomposing upon exposure to sunlight.[7]

Combustion: In an internal combustion engine, this compound undergoes complete combustion. The organic ethyl groups are converted to carbon dioxide and water, while the lead atom is converted to lead and lead oxides.[9] The overall reaction can be represented as:

Pb(C₂H₅)₄ + 13 O₂ → 8 CO₂ + 10 H₂O + Pb

2 Pb + O₂ → 2 PbO

Synthesis: The primary industrial synthesis of this compound involves the reaction of a sodium-lead alloy with chloroethane.[1][2] This process, known as the "Ethyl Process," can be summarized by the following equation:

4 NaPb + 4 CH₃CH₂Cl → Pb(CH₃CH₂)₄ + 4 NaCl + 3 Pb[2]

The this compound is then typically recovered by steam distillation.[2]

Experimental Protocols

The following sections provide detailed methodologies for the determination of key physical and chemical properties of this compound. Extreme caution must be exercised when handling this compound due to its high toxicity. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.

Determination of Water Solubility (Flask Method - adapted from OECD Guideline 105)

This method is suitable for substances with a solubility greater than 10⁻² g/L.

1. Principle: A saturated solution of this compound in water is prepared by stirring an excess of the substance with water at a constant temperature. The concentration of this compound in the aqueous phase is then determined by a suitable analytical method.

2. Apparatus:

-

Constant temperature water bath, capable of maintaining ± 0.5 °C.

-

Glass flasks with stoppers.

-

Magnetic stirrer and stir bars.

-

Centrifuge.

-

Gas chromatograph with a suitable detector (e.g., mass spectrometer or electron capture detector).

-

Standard laboratory glassware.

3. Procedure:

-

Add an excess amount of this compound to a glass flask containing deionized water. The excess should be sufficient to ensure that a saturated solution is formed and that undissolved this compound is visible.

-

Stopper the flask and place it in the constant temperature water bath set at 25 °C.

-

Stir the mixture using a magnetic stirrer for a sufficient time to reach equilibrium. A preliminary test should be conducted to determine the time required to reach saturation (e.g., 24, 48, and 72 hours).

-

After the equilibration period, stop stirring and allow the mixture to stand for at least 24 hours in the water bath to allow for phase separation.

-

Carefully transfer an aliquot of the aqueous phase to a centrifuge tube, ensuring no undissolved this compound is transferred.

-

Centrifuge the aliquot at a high speed to remove any dispersed micro-droplets of this compound.

-

Analyze the concentration of this compound in the clear supernatant by gas chromatography. Prepare a calibration curve using standards of known this compound concentration.

4. Data Analysis: The water solubility is reported as the average concentration from at least three replicate experiments.

Determination of Vapor Pressure (Static Method - adapted from OECD Guideline 104)

1. Principle: The vapor pressure of this compound is determined by measuring the pressure exerted by its vapor in equilibrium with the liquid phase in a closed system at a constant temperature.

2. Apparatus:

-

Constant temperature bath.

-

Vapor pressure apparatus consisting of a sample container, a pressure measuring device (e.g., a manometer or pressure transducer), and a vacuum line.

-

Thermometer or thermocouple.

3. Procedure:

-

Introduce a small amount of this compound into the sample container of the vapor pressure apparatus.

-

Freeze the sample using liquid nitrogen and evacuate the apparatus to remove any dissolved gases.

-

Seal the apparatus and allow the sample to thaw.

-

Place the sample container in the constant temperature bath and allow it to reach thermal equilibrium.

-

Record the pressure reading from the manometer or transducer.

-

Repeat the measurement at several different temperatures to obtain a vapor pressure curve.

4. Data Analysis: The vapor pressure at a specific temperature is reported. The data can be plotted as log(P) versus 1/T (Clausius-Clapeyron plot) to determine the enthalpy of vaporization.

Determination of Flash Point (Pensky-Martens Closed Cup Method - adapted from ASTM D93)

1. Principle: The flash point is the lowest temperature at which the vapors of a liquid will ignite when an ignition source is applied. In the Pensky-Martens closed cup method, the sample is heated in a closed cup, and a test flame is periodically introduced into the vapor space.

2. Apparatus:

-

Pensky-Martens closed cup flash point tester.

-

Thermometer.

-

Heating source.

3. Procedure:

-

Pour the this compound sample into the test cup of the Pensky-Martens apparatus to the filling mark.

-

Place the lid on the cup and insert the thermometer.

-

Begin heating the sample at a slow, constant rate.

-

Stir the sample continuously.

-

At regular temperature intervals, apply the test flame by dipping it into the vapor space of the cup.

-

The flash point is the temperature at which a flash is observed.

4. Data Analysis: The observed flash point is corrected for barometric pressure.

Laboratory Synthesis of this compound

This procedure involves highly toxic and reactive materials and should only be performed by experienced chemists with appropriate safety measures in place.

1. Principle: this compound is synthesized by the reaction of a sodium-lead alloy with an ethylating agent, typically bromoethane (B45996) or chloroethane. Pyridine can be used as a catalyst.[10]

2. Materials and Apparatus:

-

Sodium-lead alloy (NaPb)

-

Bromoethane (CH₃CH₂Br)

-

Pyridine

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Heating mantle with a stirrer

-

Distillation apparatus

-

Inert atmosphere (e.g., nitrogen or argon)

3. Procedure:

-

Set up the three-necked flask with a stirrer, reflux condenser, and dropping funnel under an inert atmosphere.

-

Place the sodium-lead alloy in the flask.

-

Add bromoethane to the dropping funnel.

-

Slowly add the bromoethane to the stirred sodium-lead alloy. The reaction is exothermic and may need to be controlled by cooling the flask.

-

After the addition is complete, add a catalytic amount of pyridine.

-

Heat the mixture to reflux for several hours to ensure the reaction goes to completion.

-

After cooling, the this compound can be isolated by steam distillation. The crude product is then purified by fractional distillation under reduced pressure.

4. Characterization: The identity and purity of the synthesized this compound can be confirmed by techniques such as NMR spectroscopy, mass spectrometry, and gas chromatography.

Visualizations

The following diagrams illustrate key pathways and workflows related to this compound.

Caption: Industrial synthesis pathway of this compound.

Caption: Thermal decomposition pathway of this compound.

Caption: Workflow for determining water solubility.

Conclusion

This compound possesses a unique set of physical and chemical properties that made it an effective anti-knock agent but also a significant environmental and health hazard. Understanding these properties is crucial for historical context in fuel science and for managing the legacy of lead contamination. The experimental protocols provided in this guide, adapted from standardized methods, offer a framework for the safe and accurate determination of its key characteristics in a research setting. The inherent dangers of this compound necessitate stringent safety protocols in all handling and experimental procedures.

References

- 1. scribd.com [scribd.com]

- 2. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 5. This compound | Pb(C2H5)4 | CID 6511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. hinotek.com [hinotek.com]

- 7. filab.fr [filab.fr]

- 8. oecd.org [oecd.org]

- 9. testinglab.com [testinglab.com]

- 10. youtube.com [youtube.com]

An In-depth Technical Guide on the Thermal Decomposition Pathways of Tetraethyllead

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraethyllead (TEL), a well-known organometallic compound, undergoes complex thermal decomposition processes that have been the subject of extensive research due to its historical application as an anti-knock agent in gasoline. Understanding the intricate pathways of its decomposition is crucial for various scientific and industrial fields, including catalysis, combustion chemistry, and environmental science. This technical guide provides a comprehensive overview of the thermal decomposition of this compound, detailing the reaction mechanisms, intermediate species, and final products. It includes a compilation of quantitative data, detailed experimental protocols for studying these reactions, and visualizations of the key pathways and experimental workflows.

Introduction

This compound, with the chemical formula Pb(C₂H₅)₄, is characterized by a central lead atom tetrahedrally bonded to four ethyl groups. The relatively weak carbon-lead bonds are central to its thermal instability. When subjected to elevated temperatures, typically above 110°C, TEL decomposes through a series of radical chain reactions. This process is initiated by the homolytic cleavage of a Pb-C bond, releasing an ethyl radical and a triethyllead (B1240127) radical. The subsequent reactions of these and other radical species lead to a variety of hydrocarbon products and ultimately, the formation of elemental lead and lead oxides. The overall decomposition process is a first-order reaction.[1][2]

Thermal Decomposition Pathways

The thermal decomposition of this compound is a multi-step process involving radical intermediates. The primary initiation step is the breaking of one of the four equivalent carbon-lead bonds.

Initiation:

Pb(C₂H₅)₄ → •Pb(C₂H₅)₃ + •C₂H₅

This initial bond cleavage is followed by a cascade of reactions involving the resulting radical species. The triethyllead radical can further decompose, and the ethyl radicals can undergo several reactions, including disproportionation and combination.

Propagation and Secondary Reactions:

•Pb(C₂H₅)₃ → Pb + 3•C₂H₅

2 •C₂H₅ → C₂H₄ (ethylene) + C₂H₆ (ethane) (Disproportionation)

2 •C₂H₅ → C₄H₁₀ (n-butane) (Combination)

The final inorganic product of the decomposition in an inert atmosphere is elemental lead. In the presence of oxygen, lead oxides are also formed. The organic products are a complex mixture of hydrocarbons, with ethane, ethylene, and n-butane being the primary initial products.[2]

Signaling Pathway Diagram

Caption: Primary thermal decomposition pathway of this compound.

Quantitative Data

The thermal decomposition of this compound has been characterized by various quantitative parameters, including bond dissociation energies and kinetic data.

Table 1: Bond Dissociation Energies (BDEs) for this compound

| Bond | Bond Dissociation Energy (kcal/mol) | Bond Dissociation Energy (kJ/mol) |

| (C₂H₅)₃Pb-C₂H₅ | ~49 | ~205 |

| C-C (in ethyl) | ~88 | ~368 |

| C-H (in ethyl) | ~98-101 | ~410-423 |

Note: The C-Pb bond is significantly weaker than the C-C and C-H bonds within the ethyl groups, indicating it is the primary site of initial cleavage.

Table 2: Kinetic Parameters for the Unimolecular Decomposition of this compound

| Parameter | Value | Conditions | Reference |

| Rate Expression | log(k/s⁻¹) = 14.75 - (37,800 / 2.303RT) | Gas phase | Pratt and Purnell, 1964[1] |

| Activation Energy (Ea) | 37.8 kcal/mol (158.2 kJ/mol) | Gas phase | Pratt and Purnell, 1964[1] |

| Pre-exponential Factor (A) | 10¹⁴·⁷⁵ s⁻¹ | Gas phase | Pratt and Purnell, 1964[1] |

| Overall Activation Energy | 38 kcal/mol (~159 kJ/mol) | - | General Literature |

Experimental Protocols

The study of the thermal decomposition of this compound has been conducted using various experimental techniques, primarily shock tubes and flow reactors. These methods allow for the investigation of gas-phase reactions at high temperatures and controlled conditions.

Shock Tube Pyrolysis

Shock tubes are instruments used to study chemical kinetics at high temperatures and pressures for very short reaction times.

Experimental Workflow for Shock Tube Pyrolysis:

Caption: Workflow for a typical shock tube pyrolysis experiment.

Detailed Methodology:

-

Mixture Preparation: A dilute mixture of this compound vapor in a large excess of an inert carrier gas (e.g., argon) is prepared. The low concentration of TEL ensures that the reaction remains primarily unimolecular and minimizes secondary reactions.

-

Shock Tube Operation: The shock tube is divided into a high-pressure driver section (filled with a light gas like helium) and a low-pressure driven section (containing the TEL mixture). A diaphragm separates the two sections.

-

Initiation: The diaphragm is ruptured, causing a shock wave to propagate through the driven section, rapidly heating and compressing the gas mixture to the desired reaction temperature and pressure.

-

Reaction: The thermal decomposition of TEL occurs in the reflected shock region, where the gas is nearly stationary and at a well-defined temperature and pressure.

-

Detection and Analysis: The progress of the reaction and the formation of products are monitored in real-time using techniques such as time-resolved mass spectrometry or laser absorption spectroscopy. Alternatively, the reaction can be rapidly quenched by an expansion wave, and the products can be collected and analyzed offline using gas chromatography-mass spectrometry (GC-MS).

Flow Reactor Pyrolysis

Flow reactors are used to study chemical kinetics over longer reaction times compared to shock tubes.

Experimental Workflow for Flow Reactor Pyrolysis:

References

A Comprehensive Technical Guide to the Solubility of Tetraethyllead

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility characteristics of tetraethyllead (TEL) in both aqueous and organic media. This document is intended to be a valuable resource, offering quantitative data, detailed experimental methodologies, and a conceptual framework for understanding the solubility of this organometallic compound.

Core Concepts in this compound Solubility

This compound ((C₂H₅)₄Pb) is a synthetic organometallic compound notable for its historical use as a gasoline additive. Its solubility is a critical parameter influencing its environmental fate, toxicological profile, and industrial applications. The solubility of TEL is primarily dictated by its molecular structure: a central, relatively large lead atom bonded to four nonpolar ethyl groups. This configuration results in a molecule with a nonpolar character, which is fundamental to its solubility behavior.

The general principle of "like dissolves like" is central to understanding TEL's solubility. Nonpolar molecules, such as TEL, tend to dissolve readily in nonpolar solvents, while their solubility in polar solvents is limited. This is due to the nature of intermolecular forces. Nonpolar molecules interact primarily through weak van der Waals forces (specifically, London dispersion forces). For dissolution to occur, the energy required to break the interactions between solute molecules and between solvent molecules must be compensated by the energy released from the formation of new solute-solvent interactions.

Quantitative Solubility Data

The solubility of this compound has been determined in water and qualitatively described for several organic solvents. The following tables summarize the available quantitative and qualitative data.

Table 1: Solubility of this compound in Water

| Solvent | Temperature (°C) | Solubility |

| Water | 25 | 0.29 mg/L[1] |

Table 2: Qualitative Solubility of this compound in Organic Solvents

| Solvent | Qualitative Solubility |

| Benzene | Soluble[1][2][3] |

| Petroleum Ether | Soluble[1][3] |

| Gasoline | Soluble[1][3] |

| Ethanol | Sparingly soluble, Slightly soluble[1][2] |

| Diethyl Ether | Soluble |

| n-Heptane | Miscible |

Experimental Protocols for Solubility Determination

Principle of the Shake-Flask Method

The most common method for determining the solubility of a substance is the "shake-flask" method. This technique involves creating a saturated solution of the solute in the solvent and then measuring the concentration of the solute in the solution.

Experimental Workflow

References

tetraethyllead CAS number and IUPAC nomenclature

This guide provides a comprehensive overview of tetraethyllead (TEL), a significant organometallic compound in the history of industrial chemistry. It is intended for researchers, scientists, and professionals in drug development who require detailed information on its chemical identity, properties, and synthesis.

Chemical Identification and Nomenclature

This compound is an organolead compound that was widely used as a gasoline additive to prevent engine knocking.[1] Its chemical identity is defined by a central lead atom covalently bonded to four ethyl groups.[1]

-

IUPAC Name : this compound[2]

Physicochemical Properties

This compound is a colorless, viscous liquid with a distinct sweet odor.[2][4] It is highly lipophilic, rendering it soluble in nonpolar solvents such as gasoline, and insoluble in water.[2][6] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | References |

| Molecular Formula | C8H20Pb | [2][7] |

| Molar Mass | 323.44 g/mol | [2][7] |

| Appearance | Colorless, viscous liquid | [2] |

| Density | 1.653 g/mL at 25 °C | [2][6] |

| Melting Point | -136 °C | [2][7] |

| Boiling Point | 84-85 °C at 15 mm Hg | [2][6] |

| Flash Point | 73 °C (163 °F) | |

| Solubility in water | Insoluble | [2][6] |

| Refractive Index | 1.519 (at 20 °C) | [2][6] |

Synthesis

The primary industrial method for the synthesis of this compound involves the reaction of a sodium-lead alloy with ethyl chloride.[2][4] This process produces this compound, sodium chloride, and elemental lead as a byproduct.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from a sodium-lead alloy and ethyl chloride.

Materials:

-

Sodium-lead alloy (NaPb)

-

Ethyl chloride (CH₃CH₂Cl)

-

Reaction vessel suitable for high-temperature reactions

-

Distillation apparatus

Procedure:

-

A sodium-lead alloy is prepared, typically in a 1:1 molar ratio.

-

The alloy is reacted with an excess of ethyl chloride under controlled temperature and pressure.

-

The reaction proceeds according to the following equation: 4 NaPb + 4 CH₃CH₂Cl → (CH₃CH₂)₄Pb + 4 NaCl + 3 Pb[4]

-

Upon completion of the reaction, the this compound is separated from the solid byproducts (sodium chloride and lead) by distillation. Due to the high toxicity and volatility of this compound, this synthesis must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

The following diagram illustrates the workflow for the synthesis of this compound.

Health and Safety Considerations

This compound is a highly toxic compound and is classified as a human poison.[4] Exposure can occur through inhalation, ingestion, or skin contact and can lead to severe health effects, including damage to the central nervous system.[4][8] It is also recognized as a potential carcinogen.[9] Due to its hazardous nature, handling of this compound requires strict safety protocols, including the use of personal protective equipment and adequate ventilation. The use of this compound has been largely phased out globally due to its adverse health and environmental impacts.[1]

References

- 1. Tetraethyl lead (TEL) | Definition, History, Uses, & Poisoning | Britannica [britannica.com]

- 2. Tetra-ethyl_lead [chemeurope.com]

- 3. This compound [webbook.nist.gov]

- 4. CAS No.78-00-2,this compound Suppliers [lookchem.com]

- 5. Tetraethyl lead CAS:78-00-2 EC:201-075-4 [cpachem.com]

- 6. This compound | 78-00-2 [chemicalbook.com]

- 7. 78-00-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. accustandard.com [accustandard.com]

- 9. gelest.com [gelest.com]

environmental fate of tetraethyllead in soil and water

An In-depth Technical Guide on the Environmental Fate of Tetraethyllead in Soil and Water

Introduction

This compound (TEL), an organolead compound with the formula Pb(C₂H₅)₄, was extensively used as an anti-knock additive in gasoline for a significant part of the 20th century.[1] Its primary function was to increase the octane (B31449) rating of fuel, allowing for higher engine compression and improved vehicle performance.[1] However, the combustion of leaded gasoline released inorganic lead compounds into the atmosphere, leading to widespread environmental contamination and significant public health concerns, particularly related to neurodevelopmental effects in children.[2] While the use of leaded gasoline in automobiles has been phased out globally, with a complete ban declared in 2021, the legacy of TEL contamination persists in soil and water, especially at sites of former underground storage tanks and refineries.[1][3] Furthermore, TEL is still utilized in aviation gasoline for single-piston engine aircraft.[3] This guide provides a detailed technical overview of the environmental fate of this compound in terrestrial and aquatic systems, focusing on its degradation pathways, persistence, and the methodologies used for its analysis.

Environmental Fate of this compound in Soil